molecular formula C11H18ClNO2 B1477204 2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one CAS No. 2092516-02-2

2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one

Katalognummer: B1477204
CAS-Nummer: 2092516-02-2
Molekulargewicht: 231.72 g/mol
InChI-Schlüssel: XQVPYIBLNBACBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one (CAS 2092516-02-2) is a high-purity chemical building block designed for advanced research and drug discovery. This compound features a unique 1-oxa-9-azaspiro[5.5]undecane scaffold, a privileged structure in medicinal chemistry known for its three-dimensionality and potential to improve binding selectivity and metabolic stability in novel drug candidates . As a chloroacetyl derivative, this reagent is a versatile synthetic intermediate, particularly valuable for the design and synthesis of potential kinase inhibitors . The spirocyclic core mimics aspects of ATP and can serve as a starting point for further optimization in hit-to-lead campaigns . Researchers utilize this building block to explore new chemical space in the development of targeted therapies, leveraging its ability to engage key regions of the ATP pocket in kinases . The compound is offered with a minimum purity of 95% and is supplied as a solid. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with appropriate safety precautions; refer to the material safety data sheet (MSDS) for comprehensive hazard and handling information.

Eigenschaften

IUPAC Name

2-chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO2/c12-9-10(14)13-6-4-11(5-7-13)3-1-2-8-15-11/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVPYIBLNBACBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CCN(CC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one is a compound of significant interest in medicinal chemistry, particularly for its potential as an antituberculosis agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the spirocyclic family, characterized by its unique structural features that contribute to its biological activity. The IUPAC name is 2-chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one, with a molecular formula of C11H18ClNO3C_{11}H_{18}ClNO_3 and a molecular weight of 247.72 g/mol.

The primary mechanism of action for 2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one involves the inhibition of the MmpL3 protein, which is crucial for the survival of Mycobacterium tuberculosis (Mtb). By disrupting the transport of essential molecules within the bacterial cell, this compound leads to bacterial cell death. This mechanism positions it as a promising candidate for developing new antituberculosis therapies .

Antimicrobial Properties

Research indicates that 2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one exhibits potent activity against both antibiotic-sensitive and multidrug-resistant strains of Mtb. In vitro studies have demonstrated its efficacy in inhibiting the growth of these bacteria, making it a valuable compound in the fight against tuberculosis.

Comparative Studies

A comparative analysis with similar compounds reveals that derivatives like 9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane also show significant antimicrobial activity against Mtb, indicating that structural modifications can enhance biological efficacy. The unique substituents on the spirocyclic scaffold are critical in determining the biological activity of these compounds .

Compound NameActivity Against MtbMechanism
2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-oneHighMmpL3 Inhibition
9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecaneHighMmpL3 Inhibition
4-fluoro-1-oxa-9-azaspiro[5.5]undecaneModerateUnknown

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis and Efficacy : A study highlighted the synthesis of various spirocyclic derivatives, including 2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one, and evaluated their antimicrobial properties against Mtb. The results indicated that specific structural features significantly enhance activity against resistant strains .
  • Inhibition Studies : Another research effort investigated the inhibition of MmpL3 by this compound using biochemical assays, confirming its role as a potent inhibitor crucial for developing new antituberculosis drugs .
  • Toxicity Assessments : Toxicity evaluations conducted on mammalian cell lines showed that while exhibiting antimicrobial properties, the compound maintained a favorable safety profile, indicating potential for therapeutic use without significant cytotoxic effects at effective dosages .

Wissenschaftliche Forschungsanwendungen

Structure and Composition

The molecular formula of 2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one is C12H20ClNO2C_{12}H_{20}ClNO_2, with a molecular weight of approximately 245.74 g/mol. The compound features a spirocyclic structure that combines the rigidity of cyclic compounds with the flexibility of aliphatic chains, making it a valuable scaffold for drug development.

Chemical Reactions

The compound can undergo various chemical transformations:

  • Oxidation : Converts the compound into corresponding oxides under specific conditions.
  • Reduction : Can yield alcohols or amines depending on the reducing agents used.
  • Substitution Reactions : The chloro group can be substituted with various nucleophiles, leading to a range of derivatives with diverse properties.

Medicinal Chemistry

2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one has shown promise as a scaffold for developing new pharmaceuticals:

  • Antituberculosis Agents : Derivatives of this compound have demonstrated significant activity against both antibiotic-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis, primarily by inhibiting the MmpL3 protein, which is crucial for bacterial survival .

Biological Research

The compound serves as a critical building block in synthesizing various biologically active molecules:

  • Protein Inhibitors : It has been utilized to design inhibitors targeting specific proteins involved in disease pathways, enhancing the understanding of protein functions and interactions.

Material Science

Due to its unique structural characteristics, this compound is being explored for applications in developing new materials:

  • Polymer Chemistry : Its spirocyclic nature offers potential for creating novel polymers with specific mechanical and chemical properties.

Case Study 1: Antituberculosis Activity

In a study investigating new antituberculosis agents, derivatives of 2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one were synthesized and tested against M. tuberculosis. Results indicated that certain derivatives exhibited high potency against resistant strains, suggesting their potential as therapeutic agents in treating tuberculosis .

Case Study 2: Inhibition of MmpL3 Protein

Research focused on the mechanism of action revealed that compounds derived from 2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one effectively inhibited the MmpL3 protein's function. This inhibition disrupts lipid transport within bacterial cells, contributing to their death and providing insights into designing more effective antibiotics.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Variations

2-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one
  • Molecular Formula: C₁₁H₁₈ClNO₃
  • Molecular Weight : 247.72 g/mol
  • This modification may improve aqueous solubility but reduce membrane permeability .
1-{1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl}-2-(2-methoxyphenoxy)ethan-1-one
  • Molecular Formula: C₁₇H₂₃NO₅
  • Molecular Weight : 321.37 g/mol
  • Key Difference: Replacement of the chloro group with a 2-methoxyphenoxy moiety introduces aromaticity and bulkiness, likely altering pharmacokinetic properties. The methoxy group may enhance metabolic stability but increase steric hindrance .

Functional Group Modifications

2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethan-1-one
  • Molecular Formula : C₁₅H₉Cl₃O
  • Molecular Weight : 299.59 g/mol
  • Key Difference: A fluorene-based aromatic system replaces the spirocyclic core, resulting in a planar structure with extended π-conjugation.
1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethan-1-one hydrochloride
  • Molecular Formula : C₁₁H₂₁ClN₂O
  • Molecular Weight : 232.75 g/mol
  • Key Difference : Substitution of the oxygen atom in the spiro ring with a second nitrogen atom increases basicity, which could enhance interactions with acidic biological targets. The hydrochloride salt improves crystallinity and stability .
Table 1: Comparative Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one C₁₁H₁₈ClNO₂ 247.72 Chloroacetyl, spirocyclic ether-amine Rigid structure, ≥95% purity
2-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one C₁₁H₁₈ClNO₃ 247.72 Hydroxyl, chloroacetyl Enhanced polarity
1-{1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl}-2-(2-methoxyphenoxy)ethan-1-one C₁₇H₂₃NO₅ 321.37 Methoxyphenoxy, dioxaspiro Aromatic, high molecular weight
1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethan-1-one hydrochloride C₁₁H₂₁ClN₂O 232.75 Diazaspiro, hydrochloride salt Increased basicity, crystalline form

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of 2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one typically involves the acylation of the 1-oxa-9-azaspiro[5.5]undecane amine with a chloroacetylating agent such as chloroacetyl chloride or 2-chloroacetyl derivatives. The key step is the nucleophilic substitution of the amine nitrogen on the chloroacetyl electrophile, forming the desired chloroacetamide structure.

Detailed Preparation Method

Step 1: Synthesis of 1-oxa-9-azaspiro[5.5]undecane

  • This spirocyclic amine can be synthesized via cyclization reactions involving appropriate amino alcohol precursors and ring-closing strategies.
  • Literature reports (e.g., Royal Society of Chemistry supporting information) describe the preparation of related azaspiro compounds under anhydrous conditions and nitrogen atmosphere to avoid side reactions.

Step 2: Chloroacetylation

  • The amine is reacted with chloroacetyl chloride in an inert solvent such as dichloromethane or tetrahydrofuran.
  • The reaction is typically performed at low temperature (0°C to room temperature) to control the rate and avoid overreaction.
  • A base such as triethylamine or sodium bicarbonate is added to neutralize the hydrochloric acid generated during the reaction.
  • The reaction mixture is stirred until completion, monitored by TLC or HPLC.

Step 3: Work-up and Purification

  • After reaction completion, the mixture is quenched with water or aqueous base.
  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
  • Purification is generally achieved by flash column chromatography using hexane/ethyl acetate mixtures or preparative HPLC to isolate the pure chloroacetamide product.

Representative Experimental Data

Parameter Details
Starting amine 1-oxa-9-azaspiro[5.5]undecane
Chloroacetylating agent Chloroacetyl chloride
Solvent Dichloromethane (CH2Cl2) or THF
Base Triethylamine (Et3N)
Temperature 0°C to room temperature
Reaction time 1-4 hours
Atmosphere Nitrogen (N2), anhydrous conditions
Purification Flash chromatography (hexane/EtOAc)
Yield Typically 60-80% depending on conditions

Supporting Research Findings and Notes

  • The Royal Society of Chemistry's supplementary information on spirocyclic amine derivatives highlights the importance of strictly anhydrous conditions and inert atmosphere to prevent hydrolysis of chloroacetyl chloride and side reactions.
  • The acylation step is highly selective for the nitrogen atom of the azaspiro ring, with minimal side products when reaction parameters are optimized.
  • The chloroacetamide functionality is sensitive to nucleophilic substitution; thus, purification must avoid prolonged exposure to nucleophilic solvents or bases.
  • Patent literature (e.g., EP4212522A1 and WO2022034529A1) describes related spirocyclic compounds’ synthesis involving similar chloroacetylation steps, confirming the robustness of this approach.
  • Alternative methods involving the use of 2-chloroethyl esters or activated chloroacetate derivatives have been reported but are less common due to lower yields or more complex reaction conditions.

Summary Table of Preparation Methods

Method Step Reagents/Conditions Outcome/Notes
Spirocyclic amine synthesis Cyclization of amino alcohol precursors Provides 1-oxa-9-azaspiro[5.5]undecane scaffold
Chloroacetylation Chloroacetyl chloride, Et3N, CH2Cl2, 0°C to RT Forms 2-chloroacetamide derivative with high selectivity
Work-up Aqueous quench, extraction, drying Isolates crude product
Purification Flash chromatography (hexane/EtOAc) Obtains pure 2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one, and how can purification be optimized?

  • Synthesis : A common approach involves reacting spirocyclic amine intermediates with chloroacetylating agents. For example, analogous spiro compounds (e.g., 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones) are synthesized via condensation of amines with carbonyl precursors under mild acidic conditions .
  • Purification : Chromatographic methods (e.g., silica gel chromatography with MeOH/MeCN gradients) are effective for isolating the compound. Preparative HPLC can resolve diastereomers if stereoisomerism is present .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

  • X-ray Crystallography : Use SHELXL for high-resolution crystallographic refinement to resolve spirocyclic conformations and halogen bonding patterns .
  • Spectroscopy :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the spirocyclic framework and chloroacetyl group.
  • LC-MS/MS : For purity assessment and detection of byproducts (e.g., ring-opened analogues, which are less active biologically) .

Q. What preliminary biological activities have been reported for structurally related compounds?

  • Pharmacological Activity : Analogous 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones exhibit peripheral α1_1-adrenoceptor blockade, reducing blood pressure in hypertensive models. Substitution at the 9-position with indole derivatives enhances potency .
  • SAR Insights : Bulky substituents (e.g., aryl groups) reduce activity, while smaller alkyl groups retain efficacy (Table 1) .

Table 1 : Substituent Effects on Antihypertensive Activity in Spirocyclic Analogues

Substituent at 9-PositionRelative Potency
2-Indol-3-ylethylHigh
MethylModerate
Benzodioxan-2-ylmethylModerate
PhenylLow

Advanced Research Questions

Q. How can computational methods elucidate the compound’s interaction with biological targets like α1_1-adrenoceptors?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) using receptor crystal structures (PDB: 2YCW) predicts binding modes. The chloroacetyl group may form halogen bonds with Thr185^{185} in the receptor’s active site .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate binding hypotheses .

Q. What strategies address stereochemical challenges during synthesis?

  • Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA) in HPLC to separate enantiomers. For diastereomers, optimize solvent systems (e.g., MeOH/EtOAc) for crystallization .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during spirocycle formation to control stereocenters .

Q. How do structural modifications at the 1-oxa-9-azaspiro[5.5]undecane core influence metabolic stability?

  • In Vitro Studies : Incubate derivatives with liver microsomes (human/rat) to assess CYP450-mediated oxidation. Electron-withdrawing groups (e.g., chloroacetyl) reduce metabolic clearance compared to unsubstituted analogues .
  • Prodrug Design : Mask the carbonyl group as a ketal to enhance oral bioavailability, as seen in related spirocyclic β2_2-agonists .

Q. What contradictions exist in reported biological data, and how can they be resolved?

  • Contradiction : Some studies report α1_1-blockade, while others highlight β2_2-agonist activity in similar spiro compounds .
  • Resolution : Conduct functional assays (e.g., cAMP accumulation for β2_2, calcium flux for α1_1) to clarify receptor selectivity. Subtle structural differences (e.g., substitution at the 4-position) may shift target preference .

Methodological Recommendations

  • Crystallographic Refinement : Always cross-validate SHELXL results with PLATON to check for twinning or disorder in spirocyclic systems .
  • Biological Assays : Use spontaneously hypertensive rats (SHR) for in vivo efficacy studies, as they reliably model human hypertension .
  • Data Reproducibility : Document synthetic conditions (e.g., solvent, temperature) meticulously, as minor changes can drastically alter spirocycle conformation and bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.